molecular formula C11H14N2OS B188788 4-(3-Pyridylthioacetyl)morpholine CAS No. 5423-64-3

4-(3-Pyridylthioacetyl)morpholine

Cat. No. B188788
CAS RN: 5423-64-3
M. Wt: 222.31 g/mol
InChI Key: GTBVCLWBSABWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyridylthioacetyl)morpholine (PATM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a morpholine ring attached to a pyridine ring through a thioacetyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 4-(3-Pyridylthioacetyl)morpholine is not fully understood. However, it has been suggested that 4-(3-Pyridylthioacetyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(3-Pyridylthioacetyl)morpholine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

4-(3-Pyridylthioacetyl)morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Pyridylthioacetyl)morpholine inhibits the proliferation of cancer cells and reduces the expression of inflammatory genes. In vivo studies have shown that 4-(3-Pyridylthioacetyl)morpholine reduces tumor growth and inflammation in animal models. 4-(3-Pyridylthioacetyl)morpholine has also been found to have low toxicity in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3-Pyridylthioacetyl)morpholine in lab experiments include its low toxicity, stability, and potential applications in various fields. However, the limitations of using 4-(3-Pyridylthioacetyl)morpholine include its low yield, difficulty in synthesis, and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 4-(3-Pyridylthioacetyl)morpholine. One direction is to study the structure-activity relationship of 4-(3-Pyridylthioacetyl)morpholine and its derivatives to identify more potent anti-cancer and anti-inflammatory agents. Another direction is to study the potential of 4-(3-Pyridylthioacetyl)morpholine as a ligand in metal complexes for various applications, including catalysis and drug delivery. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-Pyridylthioacetyl)morpholine and its potential as a diagnostic and therapeutic agent.

Synthesis Methods

4-(3-Pyridylthioacetyl)morpholine can be synthesized using various methods, including the reaction of morpholine with 3-mercapto-pyridine-2-carboxylic acid followed by acetylation using acetic anhydride. Another method involves the reaction of morpholine with 3-pyridylthiocyanate in the presence of triethylamine followed by hydrolysis using hydrochloric acid. The yield of 4-(3-Pyridylthioacetyl)morpholine using these methods varies from 50-70%.

Scientific Research Applications

4-(3-Pyridylthioacetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. 4-(3-Pyridylthioacetyl)morpholine has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. In material science, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a ligand in metal complexes. It has been found to form stable complexes with various metals, including copper, nickel, and cobalt. In analytical chemistry, 4-(3-Pyridylthioacetyl)morpholine has been studied for its potential as a reagent in the determination of various metals, including copper, iron, and zinc.

properties

CAS RN

5423-64-3

Product Name

4-(3-Pyridylthioacetyl)morpholine

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-morpholin-4-yl-2-pyridin-3-ylethanethione

InChI

InChI=1S/C11H14N2OS/c15-11(13-4-6-14-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2

InChI Key

GTBVCLWBSABWPA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)CC2=CN=CC=C2

Canonical SMILES

C1COCCN1C(=S)CC2=CN=CC=C2

Other CAS RN

5423-64-3

Origin of Product

United States

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